Propylmagnesium iodide
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Overview
Description
Propylmagnesium iodide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is typically used as a nucleophile in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylmagnesium iodide is prepared by reacting propyl iodide with magnesium metal in an anhydrous solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C3H7I+Mg→C3H7MgI
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface, which helps in the formation of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions
Propylmagnesium iodide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Reduction: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions
Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols.
Epoxides: Opens epoxides to form alcohols.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds.
Amines: Formed from the reduction of nitriles.
Hydrocarbons: Formed from reactions with alkyl halides.
Scientific Research Applications
Propylmagnesium iodide is used extensively in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Complex Molecules: Used in the formation of carbon-carbon bonds, which is essential in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Used in the preparation of organometallic compounds that are precursors to various materials.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of propylmagnesium iodide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile. The general mechanism can be summarized as follows:
Formation of the Grignard Reagent: The reaction of propyl iodide with magnesium forms this compound.
Nucleophilic Attack: The carbon atom in this compound attacks the electrophilic carbon in a carbonyl compound.
Formation of Alkoxide: The nucleophilic attack results in the formation of an alkoxide intermediate.
Protonation: The alkoxide is protonated to form the final alcohol product.
Comparison with Similar Compounds
Propylmagnesium iodide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium chloride. it has unique properties due to the propyl group:
Methylmagnesium Bromide: More reactive due to the smaller size of the methyl group.
Phenylmagnesium Chloride: Less reactive due to the electron-withdrawing nature of the phenyl group.
List of Similar Compounds
- Methylmagnesium Bromide (CH₃MgBr)
- Ethylmagnesium Bromide (C₂H₅MgBr)
- Phenylmagnesium Bromide (C₆H₅MgBr)
- Butylmagnesium Chloride (C₄H₉MgCl)
This compound stands out due to its balanced reactivity and the versatility of the propyl group in various synthetic applications.
Properties
CAS No. |
10557-57-0 |
---|---|
Molecular Formula |
C3H7IMg |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
magnesium;propane;iodide |
InChI |
InChI=1S/C3H7.HI.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
WSXQQSNWMUCPSF-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH2-].[Mg+2].[I-] |
Origin of Product |
United States |
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